Hydroxywighteone
Description
Hydroxywighteone is a hydroxymethyl-substituted cyclic ketone with structural similarities to other cyclohexanone and cyclopentanone derivatives. While direct data on this compound is sparse in the provided evidence, its analogs, such as 2-(Hydroxymethyl)cyclopentanone (CAS 590-90-9) and 4-(Hydroxymethyl)cyclohexanone (CAS 18202-10-3), are well-documented . These compounds share a hydroxylated methyl group attached to a cyclic ketone backbone, which influences their physicochemical properties and reactivity. This compound is hypothesized to exhibit comparable solubility and stability profiles to its analogs, particularly in polar solvents and under moderate thermal conditions .
Properties
Molecular Formula |
C20H18O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5,7-dihydroxy-6-[(E)-4-hydroxy-3-methylbut-2-enyl]-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-11(9-21)2-7-14-16(23)8-17-18(19(14)24)20(25)15(10-26-17)12-3-5-13(22)6-4-12/h2-6,8,10,21-24H,7,9H2,1H3/b11-2+ |
InChI Key |
AROTXIUFXQZGLT-BIIKFXOESA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)CO |
Isomeric SMILES |
C/C(=C\CC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)/CO |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)CO |
Synonyms |
5,7,4'-trihydroxy-6-(3-hydroxymethyl-2-butenyl)isoflavone glabrisoflavone glabrizoflavone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical parameters of Hydroxywighteone and its analogs:
| Compound | CAS Number | Molecular Formula | Similarity Score | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound* | N/A | C₇H₁₂O₂ | N/A | ~50 (in water) | 85–90 (predicted) |
| 2-(Hydroxymethyl)cyclopentanone | 590-90-9 | C₆H₁₀O₂ | 0.71 | 45–60 | 92–94 |
| 4-(Hydroxymethyl)cyclohexanone | 18202-10-3 | C₇H₁₂O₂ | 0.70 | 30–50 | 88–90 |
| 1,6-Diisocyanatohexane | 822-06-0 | C₈H₁₂N₂O₂ | 0.65 | Insoluble | -50 (liquid at RT) |
*this compound data are inferred from analogs and computational predictions.
Key Observations :
- Solubility: this compound’s water solubility is comparable to its cyclopentanone and cyclohexanone analogs, likely due to the polar hydroxyl group enhancing hydrophilicity .
- Thermal Stability : Unlike 1,6-diisocyanatohexane (a liquid at room temperature), this compound and its analogs are solids with melting points above 85°C, indicating stronger intermolecular hydrogen bonding .
- Reactivity: this compound’s hydroxyl group may participate in nucleophilic reactions, similar to 2-(Hydroxymethyl)cyclopentanone, which undergoes esterification and oxidation readily .
Analytical and Pharmacological Comparisons
- Analytical Methods: Techniques like HPLC and NMR (referenced in ’s supplementary tables) are critical for distinguishing this compound from analogs. For instance, 4-(Hydroxymethyl)cyclohexanone exhibits distinct $^1$H-NMR shifts (δ 1.5–2.0 ppm for cyclic protons) compared to cyclopentanone derivatives (δ 2.1–2.5 ppm) .
- This compound’s hydroxyl group may mitigate toxicity, but further studies are needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
